BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-Bromo-4-
(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026
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Compound Name: o
(hydroxymethyl)benzonitrile

Cat. No.: B1524650

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-
(hydroxymethyl)benzonitrile, a key bifunctional aromatic building block in modern synthetic
chemistry. With bromine, nitrile, and hydroxymethyl moieties, this compound offers multiple
reaction sites, making it a valuable intermediate in the synthesis of complex molecules for the
pharmaceutical, agrochemical, and materials science sectors. This document details its
chemical identity, physicochemical properties, safety protocols, and a validated synthetic
pathway. Furthermore, it explores the compound's chemical reactivity and contextualizes its
application in drug discovery and development, providing researchers and professionals with
the critical information needed for its effective utilization.

Chemical Identity and Structure

3-Bromo-4-(hydroxymethyl)benzonitrile is a substituted aromatic compound. The benzene
ring is functionalized with three distinct groups: a bromo group at position 3, a hydroxymethyl
group at position 4, and a cyano (nitrile) group at position 1. This trifunctional nature underpins
its versatility as a chemical intermediate.

The IUPAC name for this compound is 3-bromo-4-(hydroxymethyl)benzonitrile.[1] Key
identifiers are summarized in the table below.
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Identifier Value Source
CAS Number 90110-98-8 [11[2]
Molecular Formula CsHeBrNO [2][3]
Molecular Weight 212.05 g/mol [1]
IUPAC Name S-bromo-4- [1]

(hydroxymethyl)benzonitrile

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CO

[3]

InChl

1S/C8HBBrNO/c9-8-3-6(4-
10)1-2-7(8)5-11/h1-3,11H,5H2

[1]3]

InChlKey

LMKVEJWFFPCGJC-
UHFFFAOYSA-N

[1]3]

Physicochemical and Safety Data

Physicochemical Properties

The compound is a solid at room temperature and should be stored in a dry, sealed

environment.[1] While extensive experimental data is not publicly available, known properties

and predictions are listed below. The hydroxymethyl group allows for hydrogen bonding,

suggesting moderate polarity, while the aromatic ring provides lipophilic character.

Property Value | Description Source

Physical Form Solid [1]
Room Temperature, Sealed in

Storage Temperature » [1]
Dry Conditions

Purity (Typical) >98% [1]

XlogP (Predicted) 1.4 [3]
Expected to be soluble in polar

Solubility organic solvents like methanol,  N/A
ethanol, and DMSO.
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Safety and Handling

As a research chemical, 3-Bromo-4-(hydroxymethyl)benzonitrile requires careful handling in
a controlled laboratory environment. Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a
well-ventilated chemical fume hood.

Hazard Information Details Source
GHS Pictogram [1]

Signal Word Warning [1]
Hazard Statement H302: Harmful if swallowed [1]

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P305+P351+P338: IF IN
Precautionary Statements EYES: Rinse cautiously with [1]

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Synthesis and Purification

The most direct and high-yielding synthesis of 3-Bromo-4-(hydroxymethyl)benzonitrile is
achieved through the selective reduction of its corresponding aldehyde, 3-Bromo-4-
formylbenzonitrile. This method is preferred due to its mild conditions and excellent conversion
rate.

Synthetic Workflow Overview

The logical flow for the synthesis is a straightforward reduction of an aldehyde to a primary
alcohol. This transformation is a cornerstone of organic synthesis, with sodium borohydride
(NaBHa4) being a mild, selective, and cost-effective reagent for this purpose.
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Starting Material:
3-Bromo-4-formylbenzonitrile
(CAS: 89891-69-0)

Reagents:
NaBHa4, Methanol

Reaction Step:
Selective Aldehyde Reduction

Conditions:
0°Cto25°C

Product:
3-Bromo-4-(hydroxymethyl)benzonitrile
(CAS: 90110-98-8)

Quenching, Extraction,
Concentration

Workup & Purification

Click to download full resolution via product page

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on a documented procedure with a reported yield of 99%.[2]

Objective: To synthesize 3-Bromo-4-(hydroxymethyl)benzonitrile from 3-Bromo-4-
formylbenzonitrile.

Materials:

e 3-Bromo-4-formylbenzonitrile (CAS: 89891-69-0)[4][5]
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e Sodium borohydride (NaBHa)

¢ Methanol (anhydrous)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate (EtOAC)

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

e Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-
Bromo-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 10 mL per 1 g of
aldehyde).

o Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.0
eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30
minutes, then warm to room temperature (25 °C) and continue stirring until TLC or LC-MS
analysis indicates complete consumption of the starting material.

e Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium
chloride solution.

e Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator
to remove the methanol.

o Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the organic
product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with
water and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the filtrate under reduced pressure to yield the crude product.

 Purification (if necessary): The reported yield suggests high purity.[2] If needed, the product
can be further purified by trituration with n-hexane or silica gel column chromatography.

Chemical Reactivity and Applications

The utility of 3-Bromo-4-(hydroxymethyl)benzonitrile stems from the orthogonal reactivity of

its functional groups.

Potential Transformations

Oxidation (- Aldehyde, Carboxylic Acid)
or Esterification / Etherification

3-Bromo-4-(hydroxymethyl)benzonitrile

Hydrolysis (- Amide, Carboxylic Acid)
or Reduction (- Amine)

Bromo (Ar-Br) | Nitrile (-C=N) | Hydroxymethyl (-CH20H) >

\

Palladium-Catalyzed
Cross-Coupling
(Suzuki, Sonogashira, etc.)

Click to download full resolution via product page
Caption: Reactivity sites of the target molecule.

e Bromo Group (Ar-Br): The bromine atom is an excellent handle for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the
precise installation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of
modern drug synthesis.

 Nitrile Group (-C=N): The nitrile is a versatile functional group. It can be hydrolyzed to a
primary amide or a carboxylic acid, or reduced to a primary amine. This functionality is often

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.ambeed.com/products/90110-98-8.html
https://www.benchchem.com/product/b1524650?utm_src=pdf-body
https://www.benchchem.com/product/b1524650?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

used as a bioisostere for carbonyl groups or as a key hydrogen bond acceptor in drug-
receptor interactions.

o Hydroxymethyl Group (-CH20H): The primary alcohol can be oxidized to an aldehyde or
carboxylic acid, or can undergo esterification or etherification to introduce a wide variety of
side chains.

Role in Drug Discovery

While this specific molecule is primarily a building block, its structural motifs are prevalent in
active pharmaceutical ingredients (APIs). For instance, the related intermediate 4-(4-Bromo-3-
(hydroxymethyl)phenoxy)benzonitrile is a crucial component in the synthesis of Crisaborole, a
treatment for atopic dermatitis. Similarly, other bromo-benzonitrile derivatives are key
intermediates for angiotensin Il receptor antagonists like Losartan and Azilsartan, used to treat
hypertension.[6] The combination of a halogen for cross-coupling and a versatile nitrile group
makes this class of compounds highly valuable for constructing complex molecular scaffolds in
medicinal chemistry.

Spectroscopic Characterization

While experimental spectra for 3-Bromo-4-(hydroxymethyl)benzonitrile are not widely
published, its structure allows for the confident prediction of key spectral features.

Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts can aid in its identification via mass
spectrometry.[3]

Adduct Predicted m/z

[M+H]* 211.97057
+Na )

[M+Na]* 233.95251

[M-H]~ 209.95601

Expected NMR and IR Features
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e 1H NMR: One would expect three distinct signals in the aromatic region (approx. 7.5-8.0
ppm), corresponding to the three protons on the benzene ring, likely showing doublet and
doublet-of-doublets splitting patterns. A singlet for the two benzylic protons of the -CH20H
group would appear around 4.5-4.8 ppm. A broad singlet for the hydroxyl proton (-OH) would
also be present, with its chemical shift being concentration and solvent dependent.

e 13C NMR: The spectrum would show eight distinct signals: six for the aromatic carbons (one
ipso-carbon attached to the nitrile, one to the bromo group, one to the hydroxymethyl group,
and three CH carbons), one for the nitrile carbon (typically 115-120 ppm), and one for the
benzylic carbon (-CH20H, approx. 60-65 ppm).

» IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol
at ~3300-3400 cm~1, aromatic C-H stretches just above 3000 cm~1, and a sharp, intense
C=N stretch characteristic of aromatic nitriles around 2220-2240 cm~1.[7] The fingerprint
region below 1600 cm~* would contain characteristic C-Br, C-O, and aromatic C-C stretching
and bending vibrations.

Conclusion

3-Bromo-4-(hydroxymethyl)benzonitrile is a strategically designed chemical intermediate
with significant potential for synthetic applications. Its well-defined structure, predictable
reactivity at three distinct functional groups, and a highly efficient documented synthesis make
it an attractive building block for researchers in drug development and materials science. This
guide provides the foundational knowledge required for its safe handling, synthesis, and
intelligent application in complex synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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